Introduction: The Strategic Importance of a Fluorinated Scaffold
Introduction: The Strategic Importance of a Fluorinated Scaffold
An In-depth Technical Guide to 4-Fluoro-1-methylindolin-2-one: Structure, Properties, and Applications
The indolin-2-one (oxindole) core is a renowned "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a robust platform for the precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets.[2] Within this class, the strategic introduction of fluorine atoms and N-alkylation represents a cornerstone of modern drug design. The incorporation of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4]
This guide provides a comprehensive technical overview of 4-Fluoro-1-methylindolin-2-one, a key heterocyclic building block that combines the structural benefits of the indolinone core with the advantageous physicochemical properties imparted by C4-fluorination and N1-methylation. We will delve into its molecular structure, chemical properties, synthetic routes, and its pivotal role as an intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors.
Molecular Structure and Physicochemical Properties
The Indolin-2-one Framework
The foundational structure is an indolin-2-one, which consists of a benzene ring fused to a five-membered pyrrolidinone ring. This arrangement creates a planar aromatic portion and a nearly planar lactam ring. The carbonyl group at the C2 position and the adjacent C3 methylene group are key sites of reactivity and interaction.
Critical Substitutions: C4-Fluoro and N1-Methyl Groups
The specific substitutions on this scaffold are what make 4-Fluoro-1-methylindolin-2-one a valuable tool for drug discovery:
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4-Fluoro Group: The fluorine atom at position 4 is a small, highly electronegative substituent. Its presence exerts a powerful electron-withdrawing inductive effect, which modulates the electron density of the aromatic ring. This can influence the pKa of the molecule and alter its interactions with protein residues, often leading to enhanced binding affinity. Furthermore, the C-F bond is exceptionally stable, which can block metabolic attack at that position, thereby improving the pharmacokinetic profile of derivative compounds.[3]
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N1-Methyl Group: The methylation of the lactam nitrogen at position 1 serves two primary purposes. First, it removes the N-H proton, eliminating a potential hydrogen bond donor site and preventing certain metabolic pathways like N-dealkylation or conjugation. Second, it adds a small lipophilic group, which can influence solubility and cell permeability.
Physicochemical Data
The fundamental properties of 4-Fluoro-1-methylindolin-2-one are summarized below for quick reference.
| Property | Value | Reference |
| IUPAC Name | 4-fluoro-1-methylindolin-2-one | [5] |
| Synonyms | 2H-Indol-2-one, 4-fluoro-1,3-dihydro-1-methyl- | [5] |
| CAS Number | 1894042-88-6 | [5][6] |
| Molecular Formula | C₉H₈FNO | [5] |
| Molecular Weight | 165.17 g/mol | [5] |
| Canonical SMILES | CN1C(=O)CC2=C1C=CC=C2F | [5] |
| InChI Key | DVELLIGPTBQUMH-UHFFFAOYSA-N | [5] |
| Physical Form | Off-white to pale-yellow solid (predicted based on analogs) |
Synthesis and Characterization
Synthetic Strategy: A Plausible and Efficient Route
While multiple synthetic routes to substituted indolinones exist, a highly logical and efficient pathway to 4-Fluoro-1-methylindolin-2-one involves the direct N-methylation of the readily available precursor, 4-Fluoroindolin-2-one (CAS 138343-94-9).[7] This strategy is advantageous due to the commercial availability of the starting material and the high efficiency of N-alkylation reactions on lactams.
The overall workflow is depicted below. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to quantitatively deprotonate the lactam nitrogen, forming a sodium salt. This anionic intermediate then acts as a potent nucleophile, readily attacking the methylating agent (e.g., methyl iodide) in an Sₙ2 reaction.
Caption: Synthetic workflow for 4-Fluoro-1-methylindolin-2-one via N-methylation.
Experimental Protocol: N-Methylation of 4-Fluoroindolin-2-one
This protocol is a representative method based on standard organic chemistry principles. Researchers should conduct their own risk assessment and optimization.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add 4-Fluoroindolin-2-one (1.0 eq).
-
Solvation: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material, with stirring. Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the resulting slurry to stir at 0 °C for 30 minutes.
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Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Quenching: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
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Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
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Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield pure 4-Fluoro-1-methylindolin-2-one.
Spectroscopic Characterization (Predicted)
While specific experimental data is not publicly cataloged, the structure of 4-Fluoro-1-methylindolin-2-one allows for the confident prediction of its key spectroscopic features, essential for its identification and quality control.
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¹H NMR: Expected signals would include a singlet for the N-methyl protons (~3.2 ppm), a singlet for the C3-methylene protons (~3.6 ppm), and a complex set of multiplets in the aromatic region (~6.8-7.3 ppm) corresponding to the three protons on the fluorinated benzene ring.
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¹³C NMR: Key resonances should appear for the carbonyl carbon (~175 ppm), aromatic carbons (with characteristic C-F coupling constants), the C3-methylene carbon (~35 ppm), and the N-methyl carbon (~27 ppm).
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¹⁹F NMR: A single resonance is expected, with its chemical shift and multiplicity determined by coupling to adjacent aromatic protons.[8][9]
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Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 165.17 or 166.17, respectively.
Chemical Reactivity and Derivatization Potential
The true value of 4-Fluoro-1-methylindolin-2-one lies in its potential for further chemical modification to generate libraries of diverse molecules for biological screening.
Reactivity of the C3-Methylene Position
The most significant site of reactivity on the indolinone core for drug discovery applications is the C3-methylene group. The protons on this carbon are acidic due to their position alpha to the carbonyl group. This allows for deprotonation and subsequent reaction with electrophiles. More commonly, this position undergoes condensation reactions with aldehydes and ketones.
Key Application: The Knoevenagel Condensation
A pivotal reaction for this scaffold is the Knoevenagel condensation with various aldehydes. This reaction, typically catalyzed by a base like piperidine or pyrrolidine, forms a C=C double bond at the C3 position, creating a 3-substituted-ylidene-indolin-2-one. This is the foundational chemistry used to synthesize a vast number of kinase inhibitors, including Sunitinib.[10] The aldehyde component can be varied extensively, allowing for the systematic exploration of chemical space around the core scaffold to optimize biological activity.
Caption: Derivatization of the core scaffold via Knoevenagel condensation.
Significance in Drug Discovery
The Indolin-2-one Scaffold in Kinase Inhibition
The 3-substituted indolin-2-one motif is a classic "pharmacophore" for ATP-competitive kinase inhibitors.[1] These molecules are designed to occupy the ATP-binding pocket of protein kinases, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction. Overexpression or mutation of protein kinases is a hallmark of many cancers, making them prime therapeutic targets.[11]
Structure-activity relationship (SAR) studies have shown that modifications at various positions on the indolinone ring can tune the potency and selectivity of these inhibitors against different kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Src.[1][10][11][12]
Therapeutic Potential and Future Perspectives
4-Fluoro-1-methylindolin-2-one serves as an ideal starting point for building novel kinase inhibitors. The C4-fluoro and N1-methyl groups provide a metabolically stable and well-defined anchor. By employing the Knoevenagel condensation described above, medicinal chemists can attach a wide variety of side chains designed to interact with specific regions of a target kinase's active site.
The fluorine at the C4 position is particularly strategic. It can form favorable orthogonal multipolar interactions with the protein backbone or engage in hydrogen bonding if a suitable donor is nearby, potentially leading to superior potency and selectivity compared to its non-fluorinated counterpart. The development of novel anticancer agents, anti-inflammatory drugs, and treatments for other diseases driven by aberrant kinase activity represents a promising future for derivatives of this valuable chemical entity.[13]
Safety and Handling
4-Fluoro-1-methylindolin-2-one is intended for research purposes only.[5] Based on data for structurally related compounds, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or chemical fume hood. It may be harmful if swallowed and can cause skin and eye irritation.[14] Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
References
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Cretella, D., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
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Wang, M., et al. (2011). Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. Chinese Journal of Chemistry. Available from: [Link]
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